molecular formula C8H19NO2 B2366219 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane CAS No. 2377034-54-1

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane

Cat. No.: B2366219
CAS No.: 2377034-54-1
M. Wt: 161.245
InChI Key: AZHGKRCLQZNOMU-UHFFFAOYSA-N
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Description

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of nucleophilic substitution and reduction reactions. For example, the initial step might involve the reaction of a suitable alkyl halide with a methoxyamine derivative under basic conditions to introduce the methoxy(methyl)amino group. Subsequent steps could include reduction reactions to introduce the hydroxyl group and further functionalization to achieve the desired pentane backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the amino group could produce a secondary amine.

Scientific Research Applications

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)amino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Methoxy(methyl)amino]-1-hydroxy-2-methylpentane
  • 5-[Methoxy(methyl)amino]-1-hydroxy-4-methylpentane
  • 5-[Methoxy(methyl)amino]-1-hydroxy-3-ethylpentane

Uniqueness

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy(methyl)amino and hydroxyl groups on the pentane backbone can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

5-[methoxy(methyl)amino]-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(5-7-10)4-6-9(2)11-3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGKRCLQZNOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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